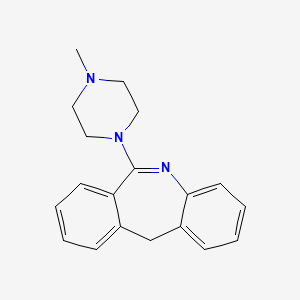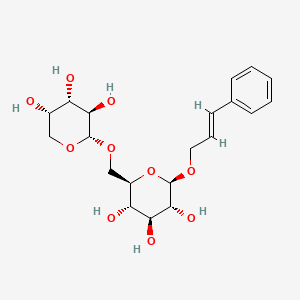
Perlapina
Descripción general
Descripción
Perlapine is sold under the brand names Hypnodine and Pipnodine . It is a hypnotic and sedative of the tricyclic group which is marketed in Japan . It acts primarily as a potent antihistamine, and also has anticholinergic, antiserotonergic, antiadrenergic, and some antidopaminergic activity .
Molecular Structure Analysis
Perlapine has a molecular formula of C19H21N3 . Its average mass is 291.390 Da and its monoisotopic mass is 291.173553 Da .
Physical And Chemical Properties Analysis
Perlapine has a density of 1.2±0.1 g/cm3 . Its boiling point is 437.0±55.0 °C at 760 mmHg . The vapour pressure is 0.0±1.0 mmHg at 25°C . The enthalpy of vaporization is 69.4±3.0 kJ/mol . The flash point is 218.1±31.5 °C . The index of refraction is 1.646 . The molar refractivity is 90.7±0.5 cm3 .
Aplicaciones Científicas De Investigación
Neurociencia
Perlapina: se utiliza como un potente agonista de DREADD muscarínico, que es fundamental en el campo de la quimiogenética dentro de la neurociencia. Presenta una alta selectividad para hM3Dq sobre los receptores hM3, lo que la convierte en una herramienta valiosa para manipular la actividad neuronal en investigaciones relacionadas con los circuitos neuronales y el comportamiento .
Farmacología
En farmacología, This compound es reconocida por sus propiedades neurolépticas atípicas. Bloquea los receptores de dopamina y serotonina, que son objetivos clave en el desarrollo de medicamentos antipsicóticos. Su capacidad para modular estos receptores proporciona información sobre las intervenciones farmacológicas para los trastornos psiquiátricos .
Biología Molecular
This compound: su papel en la biología molecular está relacionado con su aplicación en la tecnología DREADD. Sirve como agonista para receptores diseñados derivados del receptor humano de acetilcolina muscarínico M3, que se utiliza para controlar la activación neuronal en estudios moleculares y celulares .
Bioquímica
En bioquímica, This compound se ha estudiado por su impacto en la secreción de prolactina y su potencial actividad antipsicótica. La investigación sugiere que puede influir en los receptores de dopamina que regulan la secreción de prolactina, lo cual es significativo para comprender las vías bioquímicas involucradas en la acción de los fármacos antipsicóticos .
Medicina
This compound: su aplicación en medicina se extiende a su uso en ensayos clínicos como un agonista de DREADD. Ayuda en la modulación de la señalización neuronal y no neuronal, lo que puede ser crucial para comprender diversas afecciones médicas y desarrollar estrategias terapéuticas .
Toxicología
En toxicología, las propiedades neurolépticas y las interacciones con los receptores de This compound son de interés para evaluar los perfiles de toxicidad y seguridad de los compuestos farmacéuticos. Comprender sus efectos toxicológicos es esencial para la evaluación de riesgos de productos químicos y el desarrollo de fármacos .
Psicofarmacología
This compound: se explora en psicofarmacología por sus efectos sobre el sueño y sus posibles propiedades antipsicóticas. Los estudios han investigado su impacto en los patrones de sueño, lo cual es vital para desarrollar tratamientos para los trastornos del sueño y comprender los efectos psicofarmacológicos de los fármacos hipnóticos .
Ensayos clínicos
En el contexto de los ensayos clínicos, This compound es parte de la investigación en curso para mejorar los diseños de los ensayos y los resultados de los pacientes. Su perfil farmacológico se considera al predecir el éxito de los ensayos y optimizar los procesos de desarrollo de fármacos .
Safety and Hazards
Perlapine should be handled with care to avoid breathing dust/fume/gas/mist/vapours/spray . Prolonged or repeated exposure should be avoided . Safety goggles with side-shields should be worn for eye protection . Protective gloves should be used for hand protection . Impervious clothing should be worn for skin and body protection . A suitable respirator should be used for respiratory protection .
Direcciones Futuras
Perlapine has been suggested as a potential ligand for certain DREADDs . It is a potent agonist at muscarinic based DREADDs such as the excitatory hM3Dq, hM1Dq and inhibitory hM4Di DREADDs . It exhibits >10,000-fold selectivity for hM3Dq over wildtype hM3 and interacts with wildtype hM1 and hM4 receptors with relatively low affinity .
Propiedades
IUPAC Name |
6-(4-methylpiperazin-1-yl)-11H-benzo[c][1]benzazepine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3/c1-21-10-12-22(13-11-21)19-17-8-4-2-6-15(17)14-16-7-3-5-9-18(16)20-19/h2-9H,10-14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWRPUAKXMQAFCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC3=CC=CC=C3CC4=CC=CC=C42 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1048758 | |
| Record name | Perlapine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1048758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1977-11-3 | |
| Record name | Perlapine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1977-11-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Perlapine [USAN:INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001977113 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PERLAPINE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=291840 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Perlapine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1048758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-(4-Methyl-1-piperazinyl)-11H-dibenz[b,e]azepine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PERLAPINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4N8UJJ27IM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















